(1,3-benzothiazol-2-yl)methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-benzothiazol-2-yl)methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate is a complex organic compound that features a benzothiazole ring and a phthalimide moiety
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, microbial growth, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-benzothiazol-2-yl)methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product. For instance, the intermediate N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides can be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the desired derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,3-benzothiazol-2-yl)methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and phthalimide rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
(1,3-benzothiazol-2-yl)methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides: These compounds share a similar benzothiazole core and have been studied for their anti-inflammatory properties.
Thiazole derivatives: These compounds have diverse biological activities, including antimicrobial, antifungal, and antiviral properties.
Uniqueness
(1,3-benzothiazol-2-yl)methyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate is unique due to its combination of a benzothiazole ring and a phthalimide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 2-(1,3-dioxoisoindol-2-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O4S/c21-16(24-10-15-19-13-7-3-4-8-14(13)25-15)9-20-17(22)11-5-1-2-6-12(11)18(20)23/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEVEZAFBQNRKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.